

Spectroscopic validation of the chemical structure of synthesized 1,6-Dodecanediol

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Compound of Interest

Compound Name: 1,6-Dodecanediol

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A Comparative Guide to the Spectroscopic Characterization of Long-Chain α,ω -Diols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for three commercially available long-chain α,ω -diols: 1,8-octanediol, 1,10-decanediol, and 1,12-dodecanediol. The structural validation of such molecules is fundamental in various fields, including polymer chemistry, materials science, and the synthesis of pharmaceutical intermediates. This document presents a summary of their characteristic spectroscopic signatures in ^1H NMR, ^{13}C NMR, FT-IR, and Mass Spectrometry, offering a baseline for the identification and quality assessment of these and similar long-chain diols.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic features of 1,8-octanediol, 1,10-decanediol, and 1,12-dodecanediol. This data is essential for distinguishing between these homologous diols and for verifying their structure post-synthesis or upon commercial acquisition.

Table 1: ^1H NMR Spectroscopic Data (300 MHz, CDCl_3)

Compound	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
1,8-Octanediol	~3.64	Triplet	4H	HO-CH ₂ -
	~1.57	Quintet	4H	HO-CH ₂ -CH ₂ -
	~1.34	Multiplet	8H	-(CH ₂)-
1,10-Decanediol	~3.64	Triplet	4H	HO-CH ₂ -
	~1.56	Quintet	4H	HO-CH ₂ -CH ₂ -
	~1.29	Multiplet	12H	-(CH ₂)-
1,12-Dodecanediol	~3.64	Triplet	4H	HO-CH ₂ -
	~1.56	Quintet	4H	HO-CH ₂ -CH ₂ -
	~1.26	Multiplet	16H	-(CH ₂)-

Table 2: ¹³C NMR Spectroscopic Data (75 MHz, CDCl₃)

Compound	Chemical Shift (δ) ppm	Assignment
1,8-Octanediol	~63.1	HO-CH ₂ -
~32.8	HO-CH ₂ -CH ₂ -	
~29.4	-(CH ₂)-	
~25.7	-(CH ₂)-	
1,10-Decanediol	~63.1	HO-CH ₂ -
~32.8	HO-CH ₂ -CH ₂ -	
~29.5	-(CH ₂)-	
~29.3	-(CH ₂)-	
~25.8	-(CH ₂)-	
1,12-Dodecanediol	~63.1	HO-CH ₂ -
~32.8	HO-CH ₂ -CH ₂ -	
~29.6	-(CH ₂)-	
~29.4	-(CH ₂)-	
~29.3	-(CH ₂)-	
~25.9	-(CH ₂)-	

Table 3: FT-IR Spectroscopic Data (KBr Pellet)

Compound	Wavenumber (cm ⁻¹)	Assignment
All Diols	~3300 (broad)	O-H stretch
~2920	C-H stretch (asymmetric)	
~2850	C-H stretch (symmetric)	
~1465	C-H bend (scissoring)	
~1060	C-O stretch	

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

Compound	Molecular Ion [M] ⁺ (m/z)	Key Fragment Ions (m/z)
1,8-Octanediol	146	128 [M-H ₂ O] ⁺ , 115 [M-CH ₂ OH] ⁺
1,10-Decanediol	174	156 [M-H ₂ O] ⁺ , 143 [M-CH ₂ OH] ⁺
1,12-Dodecanediol	202	184 [M-H ₂ O] ⁺ , 171 [M-CH ₂ OH] ⁺

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for long-chain diols. Instrument-specific parameters may require optimization.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the diol in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
- Instrument Setup:
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Acquire a ¹H NMR spectrum, typically with 16-64 scans.
 - Acquire a ¹³C NMR spectrum, typically with 1024-4096 scans, using proton decoupling.
- Data Processing:
 - Apply a Fourier transform to the free induction decay (FID).
 - Phase the resulting spectrum.

- Calibrate the chemical shift scale to the residual solvent peak (CDCl_3 : δ 7.26 ppm for ^1H , δ 77.16 ppm for ^{13}C).
- Integrate the peaks in the ^1H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (KBr Pellet):
 - Grind a small amount (1-2 mg) of the diol with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Press the powder into a transparent pellet using a hydraulic press.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder and acquire the sample spectrum.
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing:
 - The instrument software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

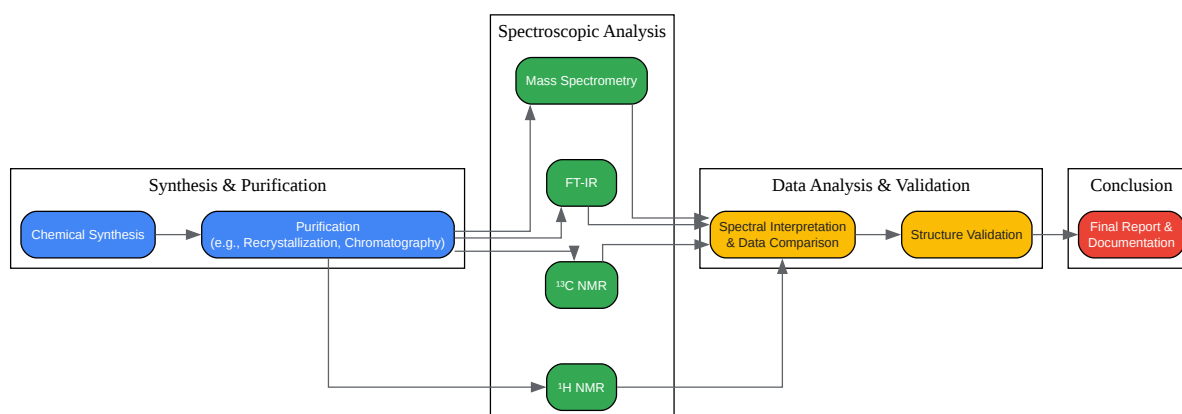
Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of the diol (in a volatile organic solvent such as methanol or dichloromethane) into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS).
- Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.
- Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight and fragment ions (e.g., m/z 40-300).

- Data Interpretation: Identify the molecular ion peak and characteristic fragment ions. The loss of water ($[M-18]^+$) and a hydroxymethyl radical ($[M-31]^+$) are common fragmentation pathways for α,ω -diols.

Workflow for Spectroscopic Validation

The following diagram illustrates the logical workflow for the spectroscopic validation of a synthesized chemical compound, such as a long-chain diol.



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Caption: Workflow for the synthesis, purification, and spectroscopic validation of a chemical compound.

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